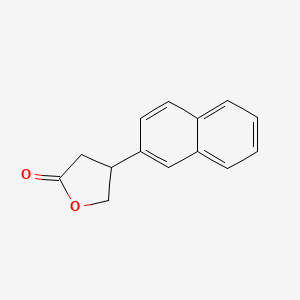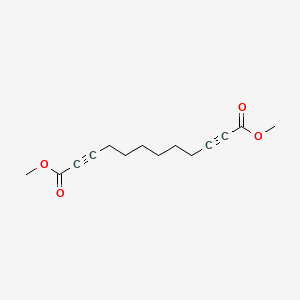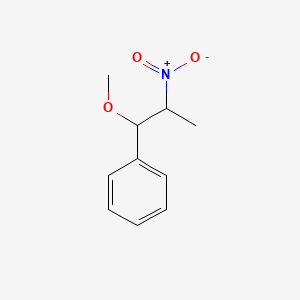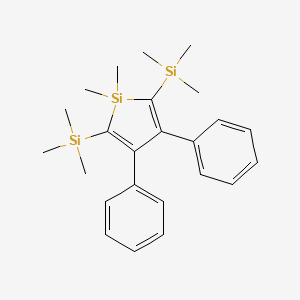
4-(naphthalen-2-yl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(naphthalen-2-yl)dihydrofuran-2(3H)-one is an organic compound that features a dihydrofuran ring fused with a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with dihydrofuran intermediates in the presence of catalysts such as Lewis acids. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(naphthalen-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-(naphthalen-2-yl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
類似化合物との比較
4-(naphthalen-2-yl)dihydrofuran-2(3H)-one can be compared with other similar compounds, such as:
- 2-(naphthalen-1-yl)dihydrofuran-3(2H)-one
- 3-(naphthalen-2-yl)dihydrofuran-2(3H)-one
These compounds share structural similarities but differ in the position of the naphthalene moiety and the dihydrofuran ring. The unique positioning in this compound contributes to its distinct chemical and biological properties.
特性
| 80707-08-0 | |
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
4-naphthalen-2-yloxolan-2-one |
InChI |
InChI=1S/C14H12O2/c15-14-8-13(9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2 |
InChIキー |
MCSPOKJCIYWFBT-UHFFFAOYSA-N |
正規SMILES |
C1C(COC1=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)




![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)

